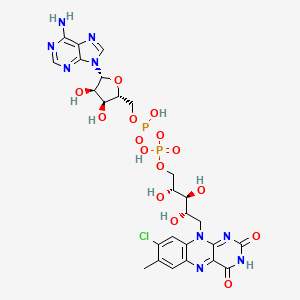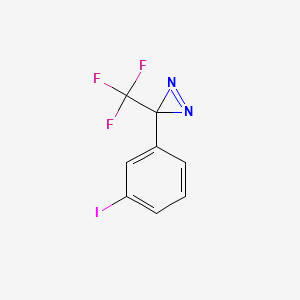
3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine
Übersicht
Beschreibung
3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine (TFPD) is a diazirine compound that has been widely used in scientific research. It is a photoaffinity labeling agent that can covalently modify proteins and nucleic acids upon exposure to ultraviolet light. The unique properties of TFPD have made it a valuable tool for studying protein-protein interactions, protein-ligand interactions, and protein-DNA interactions.
Wissenschaftliche Forschungsanwendungen
Photoreactive Probing in Biochemistry
3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine has been utilized as a photoreactive probe in biochemistry, particularly for labeling calmodulin and its proteolytic fragments in a calcium-dependent manner. This use highlights its ability to bind to hydrophobic sites exposed by calcium binding, offering a method to characterize calmodulin interaction sites (Krebs et al., 1984).
Surface Modification in Material Science
In material science, 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine serves as a versatile photoreactive "linker" for covalent surface modification of graphitic carbon and carbon nanotubes. Its ability to attach a variety of chemical species to these surfaces has been demonstrated, indicating its potential in the development of novel material applications (Lawrence et al., 2011).
Topological Organization in Membrane Proteins
This compound has been used to gain insight into the topological organization of membrane-embedded subunits in proteins, such as the F1F0 ATP synthase in Escherichia coli. The labeling patterns achieved with this probe can inform on protein-lipid contact and the structural arrangement of membrane proteins (Hoppe et al., 1984).
Hydrophobic Core Labeling in Membranes
In a similar vein, 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine has been synthesized as a probe for the hydrophobic core of membranes. Its strong partitioning in lipid phases and selective labeling of intrinsic membrane proteins underscore its utility in understanding membrane protein dynamics and structure (Brunner & Semenza, 1981).
Photoaffinity Labeling in Chemical Biology
Its application extends to chemical biology, where it's used as a photoaffinity label. For example, its derivatives have been synthesized for labeling the GABA receptor, illustrating its role in identifying and characterizing receptor-ligand interactions (Sammelson & Casida, 2003).
Synthesis of Photolabeling Reagents
The compound has also been integral in the synthesis of photolabeling reagents like 3-trifluoromethyl-3-phenyldiazirine (TPD), useful in various photochemical probes for biological studies (Brunner et al., 1980).
Eigenschaften
IUPAC Name |
3-(3-iodophenyl)-3-(trifluoromethyl)diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)7(13-14-7)5-2-1-3-6(12)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDYFACLJZJKIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231059 | |
| Record name | 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine | |
CAS RN |
81340-56-9 | |
| Record name | 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081340569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




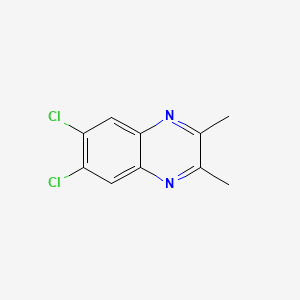
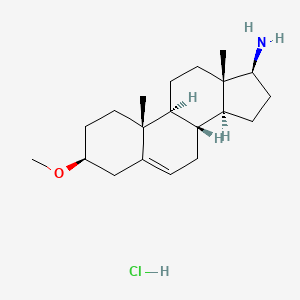

![n|A-[4-(4-aminopiperidin-1-yl)-2-benzyl-4-oxobutanoyl]-n-[(3r,4s)-1-cyclohexyl-3,4-dihydroxy-6-(pyridin-2-yl)hexan-2-yl]-l-histidinamide acetate(1:1)](/img/structure/B1210365.png)

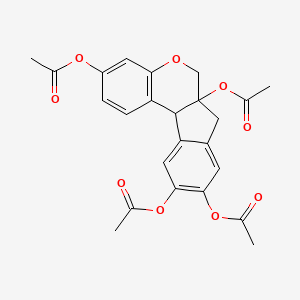
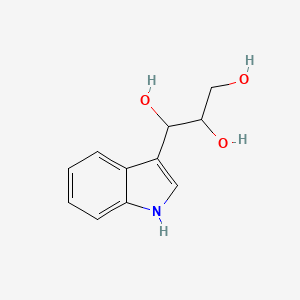
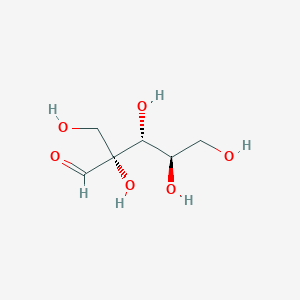
![2-Amino-3-phenylpropan-1-ol;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1210372.png)

